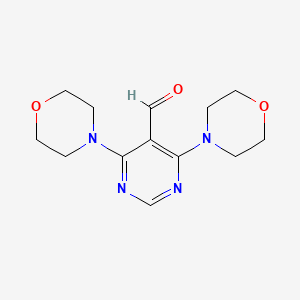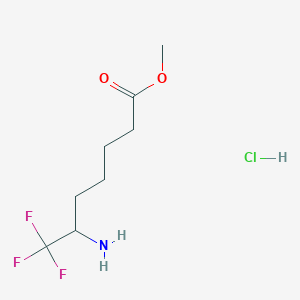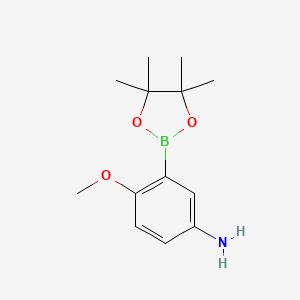
1-苯基丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylpropane-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is characterized by a phenyl group attached to a propane chain, which is further bonded to a sulfonamide group
科学研究应用
1-Phenylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用机制
Target of Action
1-Phenylpropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
1-Phenylpropane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in bacteria, which in turn inhibits their growth and multiplication .
Biochemical Pathways
The action of 1-Phenylpropane-1-sulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of the action of 1-Phenylpropane-1-sulfonamide is the inhibition of bacterial growth and multiplication . By inhibiting the synthesis of folic acid, it prevents the formation of nucleic acids, which are essential for the growth and multiplication of bacteria . This leads to a bacteriostatic effect, where the growth of bacteria is halted, allowing the body’s immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylpropane-1-sulfonamide. For instance, the widespread use of sulfonamides has led to their contamination of the environment, resulting in bacteria in various environmental compartments coming into contact with these compounds . This could potentially lead to the development of resistance among environmental bacteria . Furthermore, factors such as the presence of pus can inhibit the antibacterial action of sulfonamides .
生化分析
Biochemical Properties
1-Phenylpropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions
Molecular Mechanism
Sulfonamides typically work by inhibiting the folate synthesis pathway in bacteria . They act by binding to and inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, a vital component for bacterial growth .
Metabolic Pathways
Sulfonamides are known to inhibit the folate synthesis pathway in bacteria .
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.
Industrial Production Methods: In industrial settings, the synthesis of 1-Phenylpropane-1-sulfonamide may involve the use of more scalable and cost-effective methods. For instance, the direct oxidative coupling of thiols and amines has emerged as a useful method for synthesizing sulfonamides in a single step . This method is advantageous due to its simplicity and high yield.
化学反应分析
Types of Reactions: 1-Phenylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sulfur trioxide (SO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Primary and secondary amines.
Substitution: Brominated and nitrated derivatives of the phenyl ring.
相似化合物的比较
1-Phenylpropane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring directly attached to the sulfonamide group.
N-Phenylsulfonamide: Similar structure but lacks the propane chain.
Toluenesulfonamide: Contains a toluene group instead of a phenyl group.
Uniqueness: 1-Phenylpropane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1-phenylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOTYADHFATPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2472580.png)
![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)






![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B2472594.png)

![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)


